Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate is an organic compound with a complex structure that includes a benzoate ester, a cyclohexyl group, and a formylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the reaction of methyl 2-aminobenzoate with cyclohexyl isocyanate to form an intermediate. This intermediate is then reacted with formic acid to introduce the formylamino group. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane and may require catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The formylamino group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formylamino group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate exerts its effects involves interactions with specific molecular targets. The formylamino group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the cyclohexyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate: A precursor in the synthesis of Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate.
Cyclohexyl isocyanate: Another precursor used in the synthesis.
Methyl 2-(methylamino)benzoate: A compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to the presence of both the formylamino and cyclohexyl groups, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile molecule for research and industrial applications.
Properties
Molecular Formula |
C16H20N2O4 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
methyl 2-[(1-formamidocyclohexanecarbonyl)amino]benzoate |
InChI |
InChI=1S/C16H20N2O4/c1-22-14(20)12-7-3-4-8-13(12)18-15(21)16(17-11-19)9-5-2-6-10-16/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,17,19)(H,18,21) |
InChI Key |
ZZQPOPDSRLRRTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2(CCCCC2)NC=O |
Origin of Product |
United States |
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